

Side-by-side comparison of carbazole and fluorene crystal structures

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Compound of Interest

Compound Name: Carbazole Violet

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Carbazole and Fluorene: A Side-by-Side Crystallographic Comparison

Carbazole and fluorene, two aromatic heterocyclic compounds, share a striking structural similarity, which is reflected in their crystal packing and physicochemical properties. This guide provides a detailed comparison of their crystal structures, supported by experimental data, to offer insights for researchers, scientists, and professionals in drug development.

Structural and Physicochemical Properties

Carbazole and fluorene exhibit a close relationship in their crystalline arrangement. Both crystallize in the orthorhombic space group Pnma, indicating a similar packing motif.^{[1][2][3]} The unit cell of carbazole contains four molecules.^{[1][4]} Similarly, fluorene also has four molecules per unit cell.^{[3][5]} This similarity in their crystal lattice contributes to their comparable physical properties, although the presence of a nitrogen heteroatom in carbazole introduces notable differences.

Property	Carbazole	Fluorene
Molecular Formula	C ₁₂ H ₉ N	C ₁₃ H ₁₀
Molar Mass	167.21 g/mol [6]	166.22 g/mol [7]
Crystal System	Orthorhombic[1][4]	Orthorhombic[3][5]
Space Group	Pnma[1][2][6]	Pnma[3][5]
Lattice Parameters	a = 7.772 Å, b = 19.182 Å, c = 5.725 Å[1]	a = 8.47 Å, b = 18.93 Å, c = 5.74 Å
Molecules per Unit Cell (Z)	4[1][4]	4[3][5]
Melting Point	246 °C	116-117 °C[8]
Boiling Point	355 °C	295 °C[7]
Solubility in Water	Insoluble	Insoluble[7][8]
Appearance	White crystals[6]	White crystals[8]

Experimental Methodology: X-ray Crystallography

The determination of the crystal structures of carbazole and fluorene is primarily achieved through single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms within the crystal lattice.

Experimental Workflow:

- **Crystal Growth:** High-quality single crystals of carbazole and fluorene are grown. For carbazole, this can be achieved by slowly cooling a melted sample.[2]
- **Data Collection:** A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector. For carbazole, Weissenberg photographs have been used to collect intensity data.[2]

- **Structure Solution:** The collected diffraction data is used to determine the unit cell dimensions and the space group. The initial positions of the atoms in the crystal structure are then determined using direct methods or Patterson methods.
- **Structure Refinement:** The initial structural model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities.^{[1][2]} The quality of the final structure is assessed by the R-factor (discrepancy index), with lower values indicating a better fit. For carbazole, a final R-factor of 10.9% has been reported.^[1]

Molecular Structure Comparison

The core structures of carbazole and fluorene are tricyclic, consisting of two benzene rings fused to a central five-membered ring. The key difference lies in the atom at the 9-position of the central ring: carbazole possesses a nitrogen atom, while fluorene has a methylene group (-CH₂-).

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